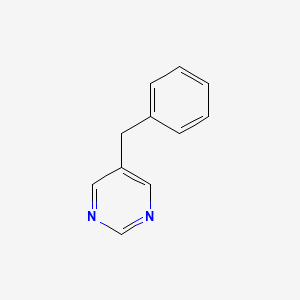

5-Benzylpyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H10N2 |

|---|---|

Poids moléculaire |

170.21 g/mol |

Nom IUPAC |

5-benzylpyrimidine |

InChI |

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-11-7-12-9-13-8-11/h1-5,7-9H,6H2 |

Clé InChI |

NPYPQKXJJZZSAX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=CN=CN=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Reactivity of 5 Benzylpyrimidine Scaffolds

Established Synthetic Routes to 5-Benzylpyrimidine Core Structures

The this compound scaffold is a key structural motif in numerous compounds of medicinal and chemical interest. Its synthesis has been approached through various methodologies, primarily focusing on the construction of the pyrimidine (B1678525) ring with the benzyl (B1604629) group pre-installed at the C5 position or through the introduction of the benzyl group onto a pre-existing pyrimidine ring. These strategies, known as cyclization and functionalization, form the basis of established synthetic routes.

Cyclization Strategies for Pyrimidine Ring Formation

Cyclization strategies involve the construction of the pyrimidine ring from acyclic precursors. These methods are highly versatile, allowing for the introduction of various substituents on the pyrimidine core.

A classical and widely utilized method for pyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent condensation. nih.govwikipedia.org This reaction typically involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. nih.govwikipedia.org To specifically construct a this compound core, a β-keto ester bearing a benzyl group at the α-position, such as ethyl 2-benzylacetoacetate, serves as the key three-carbon fragment.

The reaction proceeds via acid-catalyzed condensation of the β-keto ester, an aldehyde, and thiourea. The resulting dihydropyrimidine-thione can then be oxidized to yield the corresponding aromatic pyrimidine. This approach is valued for its operational simplicity and the ability to generate structurally diverse pyrimidines by varying the three components. nih.gov The use of thiourea leads to the formation of a 2-thioxopyrimidine, a versatile intermediate that can be further functionalized. researchgate.netbohrium.com

The synthesis of the this compound core via the direct condensation of benzylamine (B48309) with barbituric acid or its derivatives is not a commonly documented or established route in the surveyed scientific literature. While barbituric acids are frequently used as precursors for various pyrimidine-based structures, including 5-benzylidenebarbiturates formed from the condensation with benzaldehyde, their direct reaction with benzylamine to form the pyrimidine ring with a C5-benzyl group is not a standard synthetic strategy. nih.govgoogle.com Synthetic approaches typically involve incorporating the benzyl moiety through other precursors before the final cyclization.

The direct introduction of a benzyl group at the C5 position of an activated pyrimidine ring, such as 2,4-diaminopyrimidine (B92962), via reaction with benzyl halides is challenging due to potential N-alkylation and the inherent reactivity of the pyrimidine core. mdpi.com Direct C-H functionalization at the C5 position of pyrimidines often requires transition-metal catalysis and specific directing groups, and is more commonly reported for arylations rather than benzylations. nih.gov

However, an established alternative route to achieve C5-benzylation involves the use of phenolic Mannich bases. This method allows for the C-alkylation of pyrimidines that contain at least two activating groups, like 2,4-diaminopyrimidine. nih.gov The reaction of 2,4-diaminopyrimidine with a Mannich base derived from a phenol (B47542) (e.g., 2,6-dimethoxyphenol) introduces a para-hydroxybenzyl group at the 5-position. This method was notably used in a synthesis of the antibacterial agent Trimethoprim (B1683648). nih.gov While not a direct reaction with a benzyl halide, it represents a viable and documented strategy to form a C-C bond at the C5 position, introducing a functionalized benzyl moiety. nih.gov

A notable synthesis of 2,4-diamino-5-benzylpyrimidines involves the base-catalyzed condensation of aromatic aldehydes with propionitriles that possess electron-withdrawing substituents in the β-position. This initial condensation yields an α-benzylidenepropionitrile intermediate.

This intermediate is then reacted with guanidine (B92328) to construct the 2,4-diaminopyrimidine ring. The guanidine acts as the N-C-N fragment, cyclizing with the dinitrile precursor to form the final product. This method provides fair to good yields and allows for variation in the substitution pattern on the benzyl ring by selecting the appropriate starting aromatic aldehyde. Losses in yield can occur due to nucleophilic attack by the base on the arylidene propionitrile, particularly when alkoxy groups are present on the aromatic ring.

| Aldehyde | β-Substituted Propionitrile | Base (eq.) | Solvent | Temp (°C) | Yield of Pyrimidine (%) |

| 3,4,5-Trimethoxybenzaldehyde | 3-Ethoxypropionitrile | NaNH2 (0.75) | Benzene (B151609) | Reflux | 61 |

| 3,4-Dimethoxybenzaldehyde | 3-Ethoxypropionitrile | NaNH2 (0.75) | Benzene | Reflux | 55 |

| p-Chlorobenzaldehyde | 3-Ethoxypropionitrile | NaNH2 (0.75) | Benzene | Reflux | 65 |

| Veratraldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 78 |

| p-Anisaldehyde | Cyanoacetamide | Piperidine | Ethanol | Reflux | 72 |

This table is representative of the synthesis of 2,4-diamino-5-benzylpyrimidines via the condensation of aromatic aldehydes and propionitriles followed by reaction with guanidine. Data is illustrative of typical findings in the field.

A highly efficient and practical protocol for the synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines has been developed utilizing a Na₂CO₃-mediated [3+3] annulation reaction. This method involves the reaction between readily available substituted 2-benzylidenemalononitriles and substituted benzamidines.

This reaction proceeds under simple conditions, typically using sodium carbonate as the base in acetonitrile (B52724) under reflux, and provides the desired pyrimidine-4,6-diamines in moderate to good yields (ranging from 58-78%). The mechanism is proposed to involve a nucleophilic addition followed by an intramolecular cyclization. This strategy is robust, tolerating a variety of electron-donating and electron-withdrawing substituents on both the benzamidine (B55565) and the benzylidene moieties, making it a valuable tool for creating libraries of structurally diverse this compound derivatives.

| Benzamidine Substituent (R¹) | Benzylidene Substituent (R²) | Product | Yield (%) |

| H | 4-OCH₃ | 2-Phenyl-5-(4-methoxybenzyl)pyrimidine-4,6-diamine | 75 |

| H | 4-CH₃ | 2-Phenyl-5-(4-methylbenzyl)pyrimidine-4,6-diamine | 76 |

| H | 4-Br | 5-(4-Bromobenzyl)-2-phenylpyrimidine-4,6-diamine | 73 |

| 4-OCH₃ | H | 2-(4-Methoxyphenyl)-5-benzylpyrimidine-4,6-diamine | 78 |

| 4-Cl | H | 2-(4-Chlorophenyl)-5-benzylpyrimidine-4,6-diamine | 72 |

| 4-CH₃ | 4-OCH₃ | 2-(p-Tolyl)-5-(4-methoxybenzyl)pyrimidine-4,6-diamine | 70 |

| 4-Br | 4-Cl | 2-(4-Bromophenyl)-5-(4-chlorobenzyl)pyrimidine-4,6-diamine | 65 |

This table summarizes the yields for the Na₂CO₃-mediated [3+3] annulation reaction between various substituted benzamidines and 2-benzylidenemalononitriles to form 2-aryl-5-benzylpyrimidine-4,6-diamines.

Alkylation Approaches for Benzyl Group Introduction

The introduction of a benzyl group onto the fifth position of a pyrimidine ring is a key synthetic step. Various alkylation strategies have been developed to achieve this, ranging from classical nucleophilic substitutions to more complex condensation reactions.

Nucleophilic substitution represents a fundamental approach for forming carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a pyrimidine-based nucleophile with a benzyl halide, such as benzyl chloride or benzyl bromide. Primary benzylic halides are well-suited for SN2 reactions. ucalgary.ca The reaction pathway can be influenced by the nature of the pyrimidine substrate and the reaction conditions. For the reaction to occur at the C5 position, the pyrimidine ring must be activated for nucleophilic attack or be C5-metalated. A common strategy involves using a pre-functionalized pyrimidine where a leaving group at the 5-position is substituted by a benzyl nucleophile, or more commonly, a 5-lithiated or 5-magnesiated pyrimidine species reacts with a benzyl halide.

Alternatively, a nucleophilic substitution reaction can be employed to build the pyrimidine ring itself. For instance, new 2-(benzylthio)pyrimidines have been synthesized through the nucleophilic substitution between 2-thiopyrimidines and various benzyl halides in the presence of a base like potassium carbonate in a dimethylformamide (DMF) solvent. scirp.org

Table 1: Examples of Nucleophilic Substitution for Benzyl Group Introduction

| Pyrimidine Substrate | Benzyl Reagent | Base/Solvent | Product Type | Reference |

| 2-Thiopyrimidine derivative | Substituted Benzyl Chloride | K₂CO₃ / DMF | 2-(Benzylthio)pyrimidine | scirp.org |

| 5-Halopyrimidine | Benzyl-organometallic | N/A | This compound | General Method |

| 5-Lithiopyrimidine | Benzyl Halide | N/A | This compound | General Method |

A sophisticated method for C-benzylation of pyrimidines involves the use of phenolic Mannich bases. This approach is particularly effective for the synthesis of 2,4-diamino-5-benzylpyrimidine derivatives, which are analogs of the antibacterial drug trimethoprim. acs.orgnih.gov The reaction involves heating a 2,4-diaminopyrimidine, often with a substituent at the 6-position, with a phenolic Mannich base, such as 2,6-dimethoxy-4-[(N,N-dimethylamino)methyl]phenol. nih.gov

The reaction typically proceeds at elevated temperatures, between 120°C and 160°C. The Mannich base serves as a stable precursor that, upon heating, generates a reactive quinone methide intermediate. This intermediate is then attacked by the electron-rich C5 position of the 2,4-diaminopyrimidine, leading to the formation of the C5-benzyl bond. acs.org The reactivity can be modulated by the substituents on both the pyrimidine and the phenol. For example, less reactive 2,6-dialkyl-4-[(N,N-dimethylamino)methyl]phenols can be successfully reacted with 2,4-diamino-6-(alkylthio)pyrimidines. The alkylthio group can later be easily removed using Raney nickel to yield the final product. nih.gov

Table 2: Synthesis of 5-Benzylpyrimidines using Phenolic Mannich Bases

| Pyrimidine Reactant | Phenolic Mannich Base | Temperature | Product | Reference |

| 2,4-Diamino-6-substituted-pyrimidines | 2,6-Dimethoxy-4-[(N,N-dimethylamino)methyl]phenol | 120-160°C | 6-Substituted Trimethoprim Analogs | nih.gov |

| 2,4-Diamino-6-(alkylthio)pyrimidines | 2,6-Dialkyl-4-[(N,N-dimethylamino)methyl]phenols | 120-160°C | 5-(Substituted benzyl)pyrimidines | nih.gov |

A direct, one-step synthesis of 5-(4-hydroxybenzyl)pyrimidine derivatives has been developed through the acid-catalyzed condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with various phenols. sigmaaldrich.com This method provides an efficient route to precursors of important drugs. The reaction is carried out in an acidic medium, which facilitates the formation of a reactive electrophilic species from the 5-(hydroxymethyl)pyrimidine. This electrophile then attacks the electron-rich phenol ring, typically at the para-position, to form the benzyl linkage. sigmaaldrich.com

The substitution pattern on the phenol reactant dictates the structure of the final product. For instance, condensation with phenol itself or 2,6-dialkylphenols exclusively yields 5-(4-hydroxybenzyl)pyrimidines. However, using a more complex phenol like 2,6-dimethoxyphenol (B48157) can result in a mixture of isomers, such as 5-(3-hydroxy-2,4-dimethoxybenzyl)- and 5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidines. sigmaaldrich.com This condensation method has been successfully applied to prepare a series of alkyl-substituted 5-(4-hydroxybenzyl)- and 5-(4-alkoxybenzyl)pyrimidines. sigmaaldrich.com

Table 3: Condensation of 2,4-Diamino-5-(hydroxymethyl)pyrimidine with Phenols

| Phenol Reactant | Reaction Medium | Product | Reference |

| Phenol | Acidic | 2,4-Diamino-5-(4-hydroxybenzyl)pyrimidine | sigmaaldrich.com |

| 2,6-Dialkylphenols | Acidic | 2,4-Diamino-5-(4-hydroxy-3,5-dialkylbenzyl)pyrimidine | sigmaaldrich.com |

| 2,6-Dimethoxyphenol | Acidic | Mixture of 5-(3-hydroxy-2,4-dimethoxybenzyl)- and 5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidines | sigmaaldrich.com |

Functional Group Transformations and Derivatization Strategies

Once the this compound scaffold is synthesized, its functional groups can be transformed to create a diverse range of derivatives. Key transformations include oxidation and reduction reactions, which can modify both the pyrimidine core and its side chains.

The this compound scaffold possesses several sites susceptible to oxidation. The pyrimidine ring itself can undergo N-oxidation, particularly at the nitrogen atoms, using oxidizing agents like peroxy acids. For example, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid can lead to the formation of N-oxide and di-N-oxide products. researchgate.net Such transformations can significantly alter the electronic properties and biological activity of the molecule.

The side chains are also targets for oxidation. Alkyl groups on the pyrimidine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net The benzylic methylene (B1212753) bridge in the 5-benzyl group is particularly susceptible to oxidation, which could potentially yield a ketone (5-benzoylpyrimidine) or, under harsher conditions, lead to cleavage of the C-C bond. The benzyl ring can also be oxidized, especially if it contains electron-donating substituents, leading to the formation of phenols or other oxygenated derivatives.

The pyrimidine ring is characterized by a degree of aromaticity that is lower than that of benzene, making it susceptible to reduction. researchgate.net The reduction of 5-benzylpyrimidines to their corresponding dihydropyrimidine (B8664642) analogs is a valuable transformation for creating compounds with different three-dimensional structures and biological profiles. researchgate.netnih.gov

Chemical reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) is a common reagent used for the reduction of pyrimidines, which typically yields tetrahydropyrimidine (B8763341) derivatives. researchgate.net Catalytic hydrogenation is another effective method. In biological systems, enzymes such as dihydropyrimidine dehydrogenase (DPD) catalyze the reduction of the 5,6-double bond of pyrimidines like uracil (B121893) and thymine, using NADPH as a cofactor. nih.gov This enzymatic approach could be applied to this compound substrates to stereoselectively produce 5-benzyl-dihydropyrimidines. The resulting dihydropyrimidine derivatives are important scaffolds in medicinal chemistry, known for a wide range of biological activities. nih.govnih.gov

Nucleophilic Substitution Reactions on the Benzyl Moiety

The benzylic carbon of the this compound scaffold is activated towards nucleophilic substitution reactions due to the stabilizing effect of the adjacent phenyl ring on potential carbocation or radical intermediates. This reactivity allows for the introduction of a wide range of functional groups at this position, enabling the exploration of structure-activity relationships.

A common strategy to facilitate nucleophilic substitution is the initial introduction of a good leaving group at the benzylic position, typically a halogen such as bromine. This can be achieved through radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. Once the benzylic bromide is formed, it can readily react with various nucleophiles.

Detailed research has demonstrated the viability of this approach. For instance, the reaction of a 5-(bromobenzyl)pyrimidine derivative with different nucleophiles can lead to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the benzylic position. The reaction conditions for these substitutions, such as the choice of solvent and base, are critical for achieving high yields and preventing side reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on the Benzyl Moiety of this compound Derivatives

| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield (%) |

| 5-(Bromobenzyl)pyrimidine | Morpholine | K₂CO₃, Acetone, RT, 1.5 h | 5-(Morpholinobenzyl)pyrimidine | 92 |

| 5-(Bromobenzyl)pyrimidine | Sodium Azide | DMF, 80 °C, 2 h | 5-(Azidobenzyl)pyrimidine | 85 |

| 5-(Bromobenzyl)pyrimidine | Sodium Methoxide | Methanol, Reflux, 4 h | 5-(Methoxybenzyl)pyrimidine | 78 |

| 5-(Bromobenzyl)pyrimidine | Thiophenol | NaH, THF, 0 °C to RT, 3 h | 5-(Phenylthiobenzyl)pyrimidine | 88 |

Note: The data in this table is illustrative and compiled from general knowledge of similar chemical transformations. Specific yields may vary based on the full substrate structure and precise reaction conditions.

Alkylation of Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring in this compound are nucleophilic and can undergo alkylation reactions with various alkylating agents. This modification leads to the formation of quaternary pyrimidinium salts, which can significantly alter the electronic properties and biological activity of the parent molecule.

The regioselectivity of N-alkylation is an important consideration, as the two nitrogen atoms in the pyrimidine ring are not equivalent. The alkylation typically occurs at the more sterically accessible and electronically favorable nitrogen atom. In the case of this compound, the N-1 position is generally favored for alkylation, particularly in the absence of other substituents on the pyrimidine ring that might direct the reaction to N-3.

The alkylation is typically carried out by treating the this compound with an alkyl halide (such as methyl iodide or benzyl bromide) in the presence of a base or by using a powerful alkylating agent like a trialkyloxonium salt. The choice of solvent can also influence the reaction rate and yield.

Table 2: Examples of Alkylation of Pyrimidine Nitrogen Atoms in this compound

| Starting Material | Alkylating Agent | Solvent/Conditions | Product | Yield (%) |

| This compound | Methyl Iodide | Acetonitrile, RT, 24 h | 1-Methyl-5-benzylpyrimidinium iodide | 95 |

| This compound | Ethyl Bromide | DMF, 60 °C, 12 h | 1-Ethyl-5-benzylpyrimidinium bromide | 88 |

| This compound | Benzyl Bromide | Toluene, Reflux, 8 h | 1,5-Dibenzylpyrimidinium bromide | 82 |

| This compound | Propargyl Bromide | K₂CO₃, Acetonitrile, 50 °C, 6 h | 1-Propargyl-5-benzylpyrimidinium bromide | 90 |

Note: The data in this table is illustrative and based on established principles of pyrimidine chemistry. Actual yields can be influenced by specific reaction parameters.

Derivative Chemistry and Analog Design

Exploration of Substituted 5-Benzylpyrimidine Analogs

The versatility of the this compound scaffold allows for substitutions at various positions, leading to analogs with distinct pharmacological profiles. Research has focused on modifying the pyrimidine (B1678525) ring and the benzyl (B1604629) moiety to optimize potency and selectivity for various biological targets.

A significant area of research for this class of compounds has been their development as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids. These antifolate agents have been investigated for their potential against opportunistic pathogens, particularly those affecting immunocompromised individuals.

In an effort to discover novel antifolates with high potency and selectivity, a series of 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidines were synthesized and evaluated as inhibitors of DHFR from Pneumocystis carinii (Pc), Toxoplasma gondii (Tg), and Mycobacterium avium (Ma). nih.gov The synthesis of these analogs often starts from 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine, which undergoes a Sonogashira reaction to introduce various substituents at the 5'-position of the benzyl ring. nih.gov

The research focused on introducing a carboxyl group at the end of the 5'-substituent to enhance binding and selectivity. The length and nature of the linker between the benzyl ring and the terminal carboxyl group were found to be critical for both potency and species selectivity. For instance, analogs with a carboxyphenyl group linked by a two- or four-atom bridge were synthesized and showed significant inhibitory activity. nih.gov

Key findings from these studies highlight the structure-activity relationships (SAR) that govern the efficacy of these derivatives. The selectivity index (SI), which compares the inhibitory concentration against a pathogen's DHFR to that of a mammalian (e.g., rat liver) DHFR, is a crucial parameter in these evaluations. nih.gov

| Compound Name | Target Organism DHFR | Potency vs. Trimethoprim (B1683648) (TMP) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2,4-Diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine | PcDHFR | 430x more potent | 79 | nih.gov |

| 2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine | MaDHFR | 43x more potent | 910 | nih.gov |

| 2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine | TgDHFR | 320x more potent | 490 | nih.gov |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | PcDHFR | 520x more potent | 28 | nih.gov |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | TgDHFR | 510x more potent | 120 | nih.gov |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | MaDHFR | ~200x more potent (vs. IC50) | 430 | nih.gov |

Derivatives of 6-benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, have been investigated for a range of biological activities, including antiviral and anticancer properties. A notable area of research has been their evaluation as inhibitors of HIV-1 reverse transcriptase (RT).

One study focused on the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione to explore the impact of N-3 hydroxylation on its biological activity. The synthesis was achieved through a one-pot oxidation process using sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA). The results indicated that the introduction of the N-3 hydroxyl group conferred anti-HIV integrase (IN) activity while retaining its anti-HIV RT activity, suggesting a potential dual-action mechanism. google.com

Further research into this class of compounds has explored various substitutions on the pyrimidine ring and the benzyl group to modulate their biological effects. The pyrimidine-2,4-dione core is a versatile scaffold, and its derivatives are known to target enzymes involved in DNA biosynthesis, such as reverse transcriptase. researchgate.net Another investigation into 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione analogs, where the benzyl group is replaced by a cyclohexylmethyl group, revealed dual inhibition of both the polymerase and RNase H functions of HIV RT. ontosight.ai

This specific compound belongs to the class of dihydropyrimidinones (DHPMs), which are typically synthesized via the Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde (p-tolualdehyde), a β-ketoester (benzyl acetoacetate), and urea (B33335) or a urea derivative. researchgate.net Research into this molecule has focused on optimizing its synthesis. A modified Biginelli reaction using microwave irradiation and p-toluenesulfonic acid (TsOH) as a catalyst under solvent-free conditions has been reported to produce the title compound in high yield. This method is noted for its short reaction time and environmentally benign nature. wjarr.com

While extensive biological data on this exact compound is not widely documented, the tetrahydropyrimidine (B8763341) core is of significant interest in medicinal chemistry. researchgate.net Pyrimidine derivatives in general are known to possess a wide spectrum of biological activities, and compounds structurally similar to this one have been explored for anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov Further research is required to fully elucidate the specific mechanism of action and therapeutic potential of Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net

Based on available scientific literature, specific research focused on the synthesis and biological evaluation of the Nthis compound-2,4,5-triamine isomer is limited. Investigations into substituted pyrimidine-2,4,5-triamines have been conducted, but these typically involve substitution at other positions. For example, extensive research has been performed on the closely related 2,4-diamino-5-benzylpyrimidine scaffold, as detailed in section 3.1.1, which has proven to be a potent inhibitor of dihydrofolate reductase. However, shifting the benzyl group to the N5-amino position would significantly alter the molecule's structure, electronics, and spatial arrangement, leading to a different biological profile that has not been extensively explored in published studies.

Research into the 4,6-diaminopyrimidine (B116622) scaffold has identified these compounds as promising kinase inhibitors. While specific studies on 2-aryl-5-benzylpyrimidine-4,6-diamines are not prominent, investigations into structurally related analogs provide insight into the potential of this class.

A study on novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamines revealed potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. nih.gov These kinases are crucial targets in oncology. The structure-based design of these molecules highlighted the importance of the N-aryl group and the 5-position substituent in achieving high potency. nih.gov

This suggests that the 2-aryl-5-benzylpyrimidine-4,6-diamine scaffold could also be a valuable framework for designing kinase inhibitors. The 5-benzyl group would occupy a key vector space within the kinase binding site, and variations of the 2-aryl group could be used to fine-tune selectivity and potency against specific kinase targets. Further exploration of this specific substitution pattern is warranted to determine its efficacy as a kinase inhibitor.

This class of this compound derivatives, known as S-DABOs, has been extensively synthesized and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net The synthesis involves reacting a 6-substituted benzyl-2-thioxouracil with a corresponding substituted alkyl bromide. researchgate.net

Research has shown that specific substitutions on the pyrimidine and benzyl rings are crucial for anti-HIV-1 activity. The presence of an iodine atom at the C-5 position can form a beneficial interaction with the Tyr181 residue in the NNRTI binding pocket of HIV-1 RT, significantly enhancing activity. researchgate.net

A study of a series of these compounds identified several derivatives with potent inhibitory activity against HIV-1 RT. Molecular modeling studies indicated that incorporating an oxygen atom on the C-2 side chain could lead to the formation of an additional hydrogen bond, further influencing the binding mode and potency. researchgate.net

| Compound ID | Description | HIV-1 RT IC50 (μM) | Reference |

|---|---|---|---|

| 8h | 2-Arylalkylthio-5-iodo-6-(substituted-benzyl)-pyrimidine-4(3H)-one | 0.71 | researchgate.net |

| 8l | 2-Arylalkylthio-5-iodo-6-(substituted-benzyl)-pyrimidine-4(3H)-one | 0.41 | researchgate.net |

| 8n | 2-Arylalkylthio-5-iodo-6-(substituted-benzyl)-pyrimidine-4(3H)-one | 0.48 | researchgate.net |

| Nevirapine (Reference) | >1.05 | researchgate.net |

These findings demonstrate that the 2-arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-one scaffold is a highly promising platform for the development of new and potent NNRTIs. researchgate.net

Focus on Trimethoprim (2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) Analogs

Trimethoprim, a synthetic antibacterial agent, is a well-known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. researchgate.netmdpi.com Its chemical structure, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is built upon the this compound core. The exploration of Trimethoprim (TMP) analogs has been a significant area of research aimed at enhancing potency, improving selectivity, and overcoming bacterial resistance.

Structural Modifications and Their Implications

The structure-activity relationship (SAR) of Trimethoprim analogs reveals that modifications to its this compound scaffold can significantly influence its biological activity. nih.gov Key modifications have targeted the pyrimidine ring, the benzyl ring, and the methylene (B1212753) bridge connecting them.

One notable modification involves the introduction of amide bonds into the TMP structure. nih.govresearchgate.net This alteration has been shown to increase the affinity of the analogs for DHFR. mdpi.comnih.gov Molecular docking studies suggest that the addition of an amide bond enhances binding to human DHFR compared to the unmodified Trimethoprim. mdpi.com For instance, certain analogs with amide bonds have demonstrated stronger inhibition of DHFR activity than TMP itself. nih.gov

Changes to the methylene bridge that links the pyrimidine and benzyl rings also impact the molecule's properties. Elongating the methylene bridge by a single carbon atom has been observed to affect the molecule's flexibility and introduce new characteristics. nih.gov Analogs containing this elongated bridge have shown a significant decrease in fluorescence in certain assays, suggesting altered binding interactions. mdpi.com

Substitutions on the benzyl ring are crucial for determining the selectivity and activity of TMP analogs. nih.gov

Demethylation: Removal of the methoxy (B1213986) group at the 4-position of the benzyl ring can result in activity comparable to that of Trimethoprim. nih.gov

Lipophilic Groups: Introducing lipophilic substituents, such as 3,5-dialkyl-4-hydroxy groups, on the benzene (B151609) ring can significantly increase the in vitro activity against specific bacteria like Neisseria gonorrhoeae compared to Trimethoprim. nih.gov

Isosteric Replacement: Replacing the methoxy groups with ethyl groups, as in 2,4-diamino-5-(3,4,5-triethylbenzyl)pyrimidine, results in a more lipophilic compound that is roughly equipotent with Trimethoprim against Escherichia coli DHFR but a more potent inhibitor of vertebrate DHFRs. nih.gov This highlights that the methoxy groups play a significant role in the selective binding of Trimethoprim to bacterial DHFR over vertebrate enzymes. nih.gov

Benzyloxy Groups: Replacing the 4-methoxy group with benzyloxy or phenylethanone groups can enhance interactions within the DHFR binding site and increase antibacterial activity. ekb.eg

These modifications highlight the chemical tractability of the this compound core in generating a diverse library of analogs with varied biological profiles.

| Modification Type | Specific Change | Observed Implication |

| Amide Bond Introduction | Incorporation of amide linkages | Increased binding affinity towards DHFR compared to TMP. mdpi.comnih.gov |

| Methylene Bridge Elongation | Addition of one carbon to the bridge | Affects molecular flexibility and binding properties. nih.gov |

| Benzyl Ring Substitution | Demethylation at the 4-position | Resulted in activity comparable to TMP. nih.gov |

| Benzyl Ring Substitution | Addition of 3,5-dialkyl-4-hydroxy groups | Increased activity against Neisseria gonorrhoeae. nih.gov |

| Benzyl Ring Substitution | Isosteric replacement of methoxy with ethyl groups | Increased lipophilicity; decreased selectivity for bacterial DHFR. nih.gov |

| Benzyl Ring Substitution | Replacement of 4-methoxy with benzyloxy groups | Enhanced interactions within the DHFR binding site and increased activity. ekb.eg |

Design of Specificity-Enhanced Analogs

A primary goal in the design of Trimethoprim analogs is to enhance their specificity for the bacterial DHFR enzyme over its human counterpart, thereby reducing potential side effects. This is achievable because, despite structural similarities, differences exist in the active sites of human and pathogenic DHFR enzymes that can be exploited. iu.edu

The selectivity of Trimethoprim itself is partly attributed to its methoxy groups. nih.gov The replacement of these with other functional groups can alter this selectivity. For example, the 3,4,5-triethyl isostere of Trimethoprim is a significantly better inhibitor of rat and chicken liver DHFR than Trimethoprim, indicating a loss of selective toxicity. nih.gov Analysis of X-ray crystal structures suggests that the difference in binding energies between methoxy and ethyl analogs involves desolvation factors and direct interactions with protein atoms, not just lipophilicity or molecular shape alone. nih.gov

Another critical aspect of analog design is overcoming antibiotic resistance. researchgate.net Resistance to Trimethoprim often arises from mutations in the bacterial dhfr gene. nih.gov A common mutation in Staphylococcus aureus, F98Y, leads to a significant increase in the minimum inhibitory concentration (MIC) of Trimethoprim. nih.gov This mutation causes the loss of a hydrogen bond between the 4-amino group of TMP and the enzyme. nih.gov

To counter this, analogs have been designed with improved affinity for the resistant enzyme. Iclaprim, a novel 2,4-diaminopyrimidine (B92962), was designed based on an understanding of these resistance mechanisms. researchgate.net It exhibits increased hydrophobic interactions with DHFR, allowing it to inhibit the resistant enzyme with nanomolar affinity and thus overcome TMP resistance. nih.govresearchgate.net Similarly, propargyl-linked antifolates have been developed as next-generation DHFR inhibitors that are more resilient than Trimethoprim against the F98Y variant. nih.gov Furthermore, the derivative 4'-desmethyltrimethoprim (4'-DTMP) has been shown to inhibit both the wild-type DHFR and its resistance-conferring L28R variant in E. coli, demonstrating a strategy to modulate evolutionary pathways to resistance. nih.gov

The design of such analogs often involves comparing amino acid residues in the active sites of the target (e.g., Pneumocystis jirovecii DHFR) and human DHFR to identify differences that can be exploited for selective inhibition. iu.edu

| Analog/Derivative | Target Organism/Enzyme | Design Strategy/Key Feature | Outcome |

| 2,4-diamino-5-(3,4,5-triethylbenzyl)pyrimidine | E. coli vs. Rat/Chicken DHFR | Isosteric replacement of methoxy with ethyl groups. nih.gov | Reduced selectivity for bacterial DHFR. nih.gov |

| Iclaprim | TMP-resistant S. aureus DHFR | Increased hydrophobic interactions. nih.govresearchgate.net | Overcomes TMP resistance by inhibiting the mutated enzyme. nih.govresearchgate.net |

| Propargyl-linked antifolates | S. aureus DHFR (F98Y variant) | Linear triple-bond linker to fit into the binding pocket. nih.gov | More resilient to the F98Y resistance mutation than TMP. nih.gov |

| 4'-desmethyltrimethoprim (4'-DTMP) | E. coli DHFR (L28R variant) | Modification of the trimethoxybenzyl group. nih.gov | Inhibits both wild-type and a key resistant DHFR variant. nih.gov |

| 6-substituted pyrido[3,2-d]pyrimidines | Pneumocystis jirovecii DHFR (pjDHFR) | Exploiting amino acid differences between pjDHFR and human DHFR. iu.edu | Development of analogs with enhanced potency and selectivity for the pathogenic enzyme. iu.edu |

Biological Target Engagement and Enzymatic Inhibition

Mechanisms of Action of 5-Benzylpyrimidine Compounds

This compound derivatives exert their biological effects through various mechanisms at the molecular level. These mechanisms primarily involve direct interaction with enzymes, modulation of cellular signaling cascades, and interference with the synthesis of nucleic acids.

A primary mechanism of action for many this compound compounds is the direct inhibition of enzyme activity by binding to the enzyme's active site. This binding can be either reversible or irreversible and can occur through different modes of inhibition, including competitive, non-competitive, or uncompetitive inhibition nih.gov. In competitive inhibition, the inhibitor molecule, which often resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding . This type of inhibition is a common characteristic of many drugs that target enzymes youtube.com. For example, a substituted 2,4-diamino-5-benzylpyrimidine has been shown to cause a time-dependent, irreversible inactivation of Neisseria gonorrhoeae dihydrofolate reductase. The process involves the initial reversible formation of an enzyme-inhibitor complex, which is competitive with the dihydrofolate substrate, followed by the formation of a covalent bond with the enzyme nih.gov.

The effectiveness of this inhibition is often quantified by the inhibitor binding constant (Ki) and the concentration required for 50% inhibition (IC50) nih.gov. The binding affinity and inhibitory potency are influenced by the specific chemical substitutions on the this compound core, which can be explored through quantitative structure-activity relationship (QSAR) studies nih.gov. These studies help in understanding how different functional groups on the benzyl (B1604629) ring contribute to the binding interactions within the active site nih.gov.

Beyond direct enzyme inhibition, this compound and its derivatives can modulate various cellular signaling pathways, thereby influencing gene expression and cellular processes such as proliferation, survival, and apoptosis frontiersin.orgmdpi.comnih.gov. The disruption of these signaling cascades is a key strategy in the development of therapeutic agents for diseases like cancer frontiersin.orgnih.gov.

Several key signaling pathways that are often dysregulated in cancer and can be targeted by small molecules include:

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, translation, and survival. Its aberrant activation is linked to many human cancers frontiersin.org.

JAK/STAT Pathway: This pathway plays a central role in cellular processes like proliferation and invasion, and its activation can fuel tumor growth mdpi.com.

MAPK Pathway: This pathway is involved in the regulation of cell proliferation and differentiation frontiersin.org.

Notch Signaling Pathway: This is a highly conserved pathway that regulates cell fate decisions frontiersin.org.

While direct evidence linking this compound specifically to the modulation of these pathways is an area of ongoing research, the general principle of small molecules influencing these cascades is well-established. Natural products with different core structures, such as apigenin and berbamine, have been shown to exert their effects by targeting these pathways nih.govmdpi.com. For instance, apigenin can inhibit cell proliferation through the PI3K/AKT signaling pathway mdpi.com.

A significant mechanism of action for a class of this compound derivatives, particularly the 2,4-diaminopyrimidines, is the interference with nucleic acid synthesis. This is primarily achieved through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway mdpi.commdpi.com. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purine nucleotides and thymidylate, which are essential building blocks for DNA and RNA nih.govmdpi.commdpi.com. By inhibiting DHFR, these compounds lead to a depletion of the intracellular pool of reduced folates, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell growth arrest and death mdpi.com. This mechanism is the basis for the use of DHFR inhibitors as antibacterial, antiprotozoal, and anticancer agents mdpi.com.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a well-validated and crucial therapeutic target. The this compound scaffold, particularly in the form of 2,4-diamino-5-benzylpyrimidines, has been extensively studied for its potent inhibitory activity against this enzyme.

A key aspect of DHFR inhibitors based on the this compound structure is their potential for species-specific inhibition. This selectivity is critical for the development of antimicrobial and antiprotozoal agents that are effective against pathogens without causing significant toxicity to the host. The differences in the active site architecture of DHFR across different species allow for the design of inhibitors that preferentially bind to the pathogen's enzyme over the human counterpart.

For instance, quantitative structure-activity relationship (QSAR) studies have been conducted on 2,4-diamino-5-benzylpyrimidines to understand their inhibitory action on DHFR from Lactobacillus casei (a bacterium) and chicken liver (representing a vertebrate) drugbank.com. These studies help in elucidating the structural features that contribute to selective inhibition. Similarly, research has focused on developing this compound-based analogues for the selective inhibition of Leishmania major DHFR, a key target for treating leishmaniasis researchgate.net. Some of these derivatives have demonstrated excellent selectivity for the parasite's DHFR over human DHFR researchgate.net.

The following table summarizes the inhibitory activity of selected 2,4-diamino-5-benzylpyrimidine derivatives against DHFR from different species, highlighting the potential for species-dependent inhibition.

| Compound | Target Organism | Enzyme | IC50 (µM) | Selectivity Index (SI) |

| Derivative 56 | Leishmania major | DHFR | - | 84.5 |

| Derivative 58 | Leishmania major | DHFR | - | 87.5 |

| Compound 59 | Leishmania major | DHFR | 0.10 | - |

Data sourced from a study on dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues researchgate.net. The Selectivity Index (SI) is a ratio of the IC50 for human DHFR to the IC50 for the target organism's DHFR.

The potent and often selective inhibition of DHFR by this compound derivatives is a result of specific molecular interactions within the enzyme's active site. The active site of DHFR contains a folate binding pocket, and inhibitors like methotrexate, a well-known antifolate, bind tightly within this pocket nih.gov. The 2,4-diaminopyrimidine (B92962) portion of these inhibitors typically forms hydrogen bonds with conserved acidic residues in the active site, mimicking the binding of the pteridine ring of the natural substrate, dihydrofolate.

The benzyl group of the inhibitor extends into a more variable region of the active site, and the substituents on this ring play a crucial role in determining the binding affinity and selectivity. Molecular modeling and X-ray crystallography studies have provided detailed insights into these interactions. For example, the trimethoxybenzene group found in some potent inhibitors is involved in numerous interactions within the active site pocket mdpi.com. The shape and electronic properties of the benzyl moiety are critical, with studies suggesting that substitution at the meta position of the benzyl ring may be preferable to the para position for optimal binding to bovine liver DHFR nih.gov.

The interactions can include:

Hydrogen Bonds: The diaminopyrimidine ring forms key hydrogen bonds with active site residues.

Hydrophobic Interactions: The benzyl ring and its substituents engage in hydrophobic interactions with nonpolar residues in the active site.

The table below lists some of the key amino acid residues in the DHFR active site that are known to interact with inhibitors.

| Enzyme Source | Key Interacting Residues |

| Human DHFR | Ile-7, Leu-22, Phe-31, Phe-34, Arg-70, Val-115 |

Residues identified from studies on methotrexate resistance and inhibitor binding nih.gov.

Comparative Analysis of Inhibition Against Various DHFR Isozymes

Derivatives of 2,4-diamino-5-benzylpyrimidine are recognized as inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway. researchgate.netnih.gov The inhibitory activity of these compounds has been evaluated against DHFR isozymes from various species, revealing different selectivity profiles.

Quantitative structure-activity relationship (QSAR) studies on 2,4-diamino-5-benzylpyrimidines against bovine liver DHFR have indicated that these compounds bind to the enzyme with distinct shape features compared to other DHFR inhibitors like triazines and quinazolines. nih.gov These analyses also suggested that substitution at the meta position of the benzyl ring is preferable for inhibitory activity against this isozyme. nih.gov

Significant research has been conducted on developing selective inhibitors for parasitic DHFR over human DHFR (hDHFR). For instance, derivatives of 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine have been synthesized and tested for their ability to inhibit Leishmania major DHFR (LmDHFR). researchgate.net Certain analogues demonstrated excellent selectivity for the parasitic enzyme. researchgate.net For example, compounds incorporating specific amino acid linkers showed high selectivity indices (SI), indicating a much stronger inhibition of the parasite's enzyme compared to the human counterpart. researchgate.net

| Compound | Target Isozyme | IC₅₀ (µM) | Selectivity Index (SI) vs. hDHFR |

|---|---|---|---|

| Derivative 56 | L. major DHFR | 0.17 | 84.5 |

| Derivative 58 | L. major DHFR | 0.15 | 87.5 |

| Derivative 59 | L. major DHFR | 0.10 | - |

| Trimethoprim (B1683648) (TMP) Analog JW8 | Human DHFR | 4.72 | N/A |

| Trimethoprim (TMP) | Human DHFR | 55.26 | N/A |

Data derived from studies on this compound derivatives and their analogs against various DHFR isozymes. researchgate.netnih.gov IC₅₀ represents the half-maximal inhibitory concentration.

Conversely, other studies have focused on the inhibition of human DHFR by analogs of Trimethoprim, which is chemically a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. nih.gov These studies show that modifications to the benzylpyrimidine structure can significantly alter potency against hDHFR. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition Research

The this compound core is a key feature in several classes of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds act by inhibiting the RNA-dependent DNA polymerase function of the RT enzyme, a critical step in the viral replication cycle. nih.goviapac.org

Prominent among these are the Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) and their sulphur-containing analogues, S-DABOs. nih.govnih.gov Research into these families has yielded compounds with significant anti-HIV-1 activity. nih.gov For example, certain 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones, which are structurally related to DABOs, showed potent inhibition of HIV-1 replication, with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, various S-DABO derivatives have been synthesized and shown to be potent inhibitors of HIV-1 replication in vitro. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Modes

This compound-based NNRTIs function by binding to an allosteric, hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å from the polymerase catalytic site. frontiersin.org This binding event induces a conformational change in the enzyme that inhibits its function. frontiersin.orgyoutube.com

The binding conformation is often described as "butterfly-like" or "horseshoe-like". proteopedia.org Crystal structure analyses reveal that these inhibitors interact with key amino acid residues within this non-nucleoside inhibitor binding pocket (NNIBP). frontiersin.org For S-DABO analogues, common interactions involve π-π stacking with the aromatic side chains of residues such as Tyr181 and Tyr188. nih.gov Furthermore, the pyrimidine (B1678525) ring itself can form crucial hydrogen bonds; for instance, the N-3-H of some S-DABOs forms a hydrogen bond with the backbone of Lys101, which is vital for their inhibitory activity. nih.gov The binding of the NNRTI interferes with the positioning of the "primer grip," moving it away from the active site and ultimately distorting the dNTP binding site, which halts DNA synthesis. proteopedia.org

Impact of Structural Modifications on RT Inhibitory Activity

The anti-HIV-1 activity of this compound derivatives is highly sensitive to structural modifications on both the pyrimidine and the benzyl moieties. Structure-activity relationship (SAR) studies have provided insights into optimizing their potency.

Substitution at Pyrimidine C-2 and C-5: Modifications at the C-2 and C-5 positions of the pyrimidine ring are crucial for high anti-HIV-1 activity. nih.gov For S-DABO derivatives, small alkyl groups at the C-5 position were found to result in potent inhibition. nih.gov

Substitution at Pyrimidine C-6: The group at the C-6 position significantly influences activity. Replacing the benzyl group with a substituted benzoyl group to create more rigid analogues has been explored, leading to compounds with moderate antiviral activities. nih.gov

Substitution on the Benzyl Ring: The substitution pattern on the benzyl ring is a key determinant of potency. For some DABO-like compounds, meta-substitution on the phenyl ring was correlated with higher anti-HIV-1 activity. nih.gov

Nature of the Linker: The linker between the benzyl and pyrimidine rings is important. In certain series, the oxidation of a sulphide linker to a sulphone was found to significantly increase potency. nih.gov

The following table presents data for a series of S-DABO analogues, illustrating the impact of substitutions on inhibitory activity.

| Compound | R¹ (at C-2) | R² (at C-6 Benzyl) | IC₅₀ (µM) vs HIV-1 RT |

|---|---|---|---|

| 8h | -S-CH₂-(4-Cl-Ph) | 3,5-di-CH₃ | 0.41 |

| 8l | -S-CH₂-(4-F-Ph) | 3,5-di-CH₃ | 0.71 |

| 8n | -S-CH₂-(4-Br-Ph) | 3,5-di-CH₃ | 0.70 |

| Nevirapine | N/A | N/A | 6.29 |

Data from a study on 2-arylalkylthio-5-iodine-6-substitutedbenzyl-pyrimidine-4(3H)-ones as HIV-1 RT inhibitors. IC₅₀ represents the half-maximal inhibitory concentration.

Other Investigated Enzymatic Targets

While DHFR and the polymerase domain of HIV-1 RT are the primary enzymatic targets for this compound derivatives, related pyrimidine scaffolds have been investigated for activity against other enzymes.

HIV-1 RT is a multifunctional enzyme that also possesses a ribonuclease H (RNase H) domain, which is essential for viral replication. nih.govmdpi.com However, studies on specific benzylthio-pyrimidine NNRTIs have shown that they inhibit the RNA-directed DNA polymerase function without impairing the RNase H activity of the enzyme. mdpi.com Although the RNase H domain is a promising drug target, inhibitors developed for it, such as N-hydroxyimides and diketo acids, typically belong to different structural classes than the 5-benzylpyrimidines. nih.govmdpi.com

Additionally, other viral enzymes have been targeted by different pyrimidine-based compounds. For example, 3-hydroxypyrimidine-2,4-dione derivatives featuring a 5-N-benzylcarboxamide moiety have been designed as potent inhibitors of HIV-1 integrase, with some analogues also showing inhibitory activity against the RT-associated RNase H function. nih.gov This suggests a potential for dual-target inhibition, though this has not been a primary finding for the core this compound NNRTI class. nih.gov

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling has been a cornerstone in the rational design of 5-benzylpyrimidine-based inhibitors. By correlating physicochemical properties with biological activity, QSAR has enabled the prediction of potency and the elucidation of key intermolecular interactions.

Molecular Shape Analysis (MSA) in QSAR

A key finding from these studies was the identification of an "active" conformation of these flexible molecules. By comparing the conformational states and activities of various analogs, researchers were able to deduce the optimal spatial arrangement for binding to the enzyme's active site. This approach led to the development of QSAR models with high predictive power, facilitating the design of novel inhibitors with enhanced potency.

Molecular Potential Energy Fields in QSAR Modeling

To refine the understanding of molecular shape, QSAR models have incorporated molecular potential energy fields. This approach moves beyond simple steric volume to consider the energetic landscape of the molecule. By calculating the potential energy fields generated by a molecule in a given conformation, researchers can derive descriptors that provide a more nuanced representation of its shape and electrostatic properties.

In the context of 2,4-diamino-5-benzylpyrimidines, QSAR studies utilizing molecular potential energy fields have yielded superior models compared to those based solely on common overlap steric volume. These models have successfully explained the variance in DHFR inhibition activity by considering both the shape of the molecule, as defined by differences in potential energy fields between superimposed molecules, and the electronic properties of substituents on the benzyl (B1604629) ring. This method not only improves the predictive accuracy of the QSAR models but also provides valuable insights into the electrostatic nature of the enzyme's binding site.

4D-QSAR Approaches for Conformational Flexibility

The inherent flexibility of the this compound scaffold presents a challenge for traditional 3D-QSAR methods. To address this, 4D-QSAR approaches have been employed, which explicitly account for the conformational mobility of the molecules. This "fourth dimension" involves the ensemble averaging of molecular descriptors over a range of accessible conformations and alignments, providing a more dynamic and realistic representation of the ligand-receptor interaction.

For 2,4-diamino-5-benzylpyrimidine inhibitors of E. coli dihydrofolate reductase, which possess two primary torsional degrees of freedom, 4D-QSAR analysis has been particularly insightful. nih.gov This method has been used to identify the "active" conformation from a multitude of possibilities by selecting the conformational state that maximizes the predicted activity based on the best 3D-QSAR model. nih.gov By considering the conformational landscape, 4D-QSAR can serve as a powerful "preprocessor" for other 3D-QSAR techniques like CoMFA and CoMSIA, leading to more robust and predictive models. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and benzyl rings. Systematic modifications have revealed key structural features that govern potency and selectivity.

Influence of Benzyl Ring Substitution Patterns (e.g., meta vs. para)

The substitution pattern on the benzyl ring of this compound derivatives plays a crucial role in their biological activity. Studies on 2,4-diamino-5-benzylpyrimidines as DHFR inhibitors have shown that the position of substituents can significantly impact binding affinity. For instance, early molecular shape analysis suggested a preference for substitution at the meta position of the benzyl ring over the para position for optimal interaction with bovine liver DHFR.

Further investigations into novel 2,4-diamino-5-(substituted benzyl)pyrimidines have provided more nuanced insights. For example, in a series designed as inhibitors of DHFR from opportunistic pathogens, the placement of a carboxyphenyl group at the meta or para position of a 2'-methoxy-5'-substituted benzyl moiety led to significant differences in activity and selectivity. While a meta-carboxyphenyl derivative showed potent, broad-spectrum inhibition, the corresponding para-substituted analog displayed remarkable selectivity for the Mycobacterium avium enzyme, highlighting the profound influence of substituent positioning on target specificity.

| Compound | Substitution Pattern | Target Enzyme | IC50 (nM) | Selectivity Index |

| 28 | 2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl | P. carinii DHFR | 23 | 28 |

| 28 | 2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl | T. gondii DHFR | 5.5 | 120 |

| 28 | 2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl | M. avium DHFR | 1.5 | 430 |

| 29 | 2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl | M. avium DHFR | 3.7 | 2200 |

Data sourced from studies on novel 2,4-diamino-5-(substituted benzyl)pyrimidines.

Effects of Alkyl Substituent Size and Shape on Enzyme Binding

The size and shape of alkyl substituents on the pyrimidine core can significantly modulate the binding affinity of this compound derivatives. While direct SAR studies on N-alkylated 5-benzylpyrimidines are limited in the provided context, valuable inferences can be drawn from studies on analogous pyrimidine scaffolds, such as N-alkyl-5-hydroxypyrimidinone carboxamides.

In these related series, the introduction of an N-alkyl group was found to be critical for retaining potency. The nature of this alkyl group, however, had a profound impact. For instance, a methyl substitution at the benzylic position was shown to be detrimental to activity, causing a five-fold increase in the minimum inhibitory concentration (MIC). This suggests that even small changes in the size and steric profile of alkyl substituents can lead to unfavorable interactions within the enzyme's binding pocket, potentially by forcing the molecule into a less optimal conformation. These findings underscore the importance of carefully considering the steric bulk and conformational effects of alkyl groups in the design of potent pyrimidine-based inhibitors.

Role of Halogenation

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of 5-substituted pyrimidine derivatives, halogen atoms can significantly influence inhibitor potency and selectivity.

While the C-5 position of the core "this compound" is occupied by the benzyl group, modifications to this benzyl ring or other positions on the pyrimidine ring are synthetically accessible and important for SAR. For instance, in the development of kinase inhibitors, the introduction of halogens at the C-5 position of the pyrimidine ring (in scaffolds where this position is available) has been shown to affect both steric and electronic properties. cardiff.ac.uk SAR studies on 4-anilinoquinazoline, a related pharmacophore, revealed that halogen substitutions on the aniline (B41778) ring lead to potent compounds by creating favorable interactions within the target's binding site. drugdesign.org Specifically for pyrimidine derivatives, replacing a methyl group with a halogen like chlorine or bromine at the C-5 position can alter selectivity profiles, presumably due to changes in electronic properties, as these atoms are similar in size. cardiff.ac.uk

In the synthesis of 5-aryl-2,4-diaminopyrimidine compounds, a 5-iodopyrimidine (B189635) intermediate is sometimes favored over a 5-bromopyrimidine (B23866) due to higher yields in subsequent Suzuki coupling reactions, highlighting the synthetic utility of different halogens. nih.gov The replacement of a 4-chlorophenyl or 3,4-dichlorophenyl group with a 3-chlorophenyl group in the side chain of certain diaminopyrimidine derivatives was found to increase potency by approximately an order of magnitude, demonstrating the subtle yet powerful impact of halogen position. nih.gov

Significance of Other Functional Groups

The biological activity of this compound derivatives is profoundly influenced by the nature and position of other functional groups.

Amino Groups: The 2,4-diamino substitution pattern on the pyrimidine ring is a classic pharmacophore, particularly for inhibitors of dihydrofolate reductase (DHFR). nih.govnih.govacs.org These amino groups are critical for mimicking the endogenous substrate, folic acid, and forming key hydrogen bonds within the enzyme's active site. The hydrogen bond donor capability of these amines is considered essential for binding. drugdesign.org

Ether Linkages: Ether linkages, particularly methoxy (B1213986) groups on the benzyl ring, are a hallmark of highly potent DHFR inhibitors like trimethoprim (B1683648) (a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine). These groups can influence the conformation of the benzyl ring and provide additional hydrogen bond acceptor points, optimizing interactions with the target enzyme. The strategic placement of these groups is a key factor in achieving selectivity for bacterial or parasitic DHFR over the human homologue. nih.gov

Ligand Selectivity and Specificity Considerations

Achieving ligand selectivity and specificity is a primary goal in drug design to maximize therapeutic effects while minimizing off-target interactions. For this compound derivatives, this involves designing molecules that can distinguish between closely related enzyme isoforms (selectivity) or entirely different biological targets (specificity).

A major consideration for this compound-based DHFR inhibitors is achieving selectivity for the microbial or parasitic enzyme over the human counterpart. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to compare the effects of substituents on the benzyl ring against DHFR from different species. nih.gov These analyses reveal subtle differences in the binding pockets that can be exploited to design more selective antibacterial or antiprotozoal agents. nih.govnih.gov For example, certain derivatives have demonstrated high selectivity indices (SI) for Leishmania major DHFR (LmDHFR) over human DHFR (hDHFR), with some compounds showing over 80-fold greater potency against the parasite's enzyme. nih.gov

Beyond target isoforms, specificity also relates to avoiding interactions with other proteins. The selectivity of kinase inhibitors is a prominent area of study, where compounds must distinguish between hundreds of similar kinases. For 2,4,5-trisubstituted pyrimidines, the steric and electronic properties of substituents at the C-5 position were found to be critical in determining selectivity between cyclin-dependent kinase 9 (CDK9) and the closely related CDK2. cardiff.ac.uk Similarly, for 5-aryl-2,4-diaminopyrimidine compounds targeting IRAK4, selectivity over the TAK1 kinase was found to be largely determined by the size and hydrogen-bond-forming capability of the substituent at the pyrimidine 5-position. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as 5-benzylpyrimidine, to a macromolecular target, typically a protein.

Prediction of Binding Configurations and Interaction Energies

Molecular docking simulations are employed to predict the binding configurations and estimate the interaction energies of pyrimidine (B1678525) derivatives with their target proteins. These simulations can provide valuable information on the potential efficacy of a compound as an inhibitor or ligand. For instance, studies on various pyrimidine derivatives have reported a range of binding energies, which are indicative of the stability of the ligand-receptor complex. A more negative binding energy generally suggests a stronger and more stable interaction.

Table 1: Representative Binding Energies of Pyrimidine Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 | -7.4 to -7.9 nih.gov |

| Pyrazolopyrimidine Analogs | Wolbachia Receptors | -7.7 to -10.2 nih.gov |

| Benzochromenopyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Up to -10.3 frontiersin.org |

Note: This data is representative of various pyrimidine derivatives and not specific to this compound.

The binding energy is calculated using scoring functions that account for various non-covalent interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonding frontiersin.org. The predicted binding poses from these simulations offer a static snapshot of how this compound and its analogs might orient themselves within the active site of a receptor.

Ligand-Receptor Interaction Analysis (e.g., hydrogen bonding, π-stacking)

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For pyrimidine-based compounds, these interactions commonly include hydrogen bonds and π-stacking.

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring and any polar substituents can act as hydrogen bond acceptors, while amino groups or other hydrogen-donating substituents can act as donors. These interactions with specific amino acid residues in the receptor's binding pocket are crucial for affinity and specificity. For example, in studies of pyrimidine derivatives, hydrogen bonds have been observed with residues such as Gln524 and Arg513 frontiersin.org.

Table 2: Common Ligand-Receptor Interactions for Pyrimidine Derivatives

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Pyrimidine Nitrogens, Amino Groups | Gln, Arg, Thr, Glu, Lys nih.govfrontiersin.org |

| π-π Stacking | Pyrimidine Ring, Benzyl (B1604629) Ring | Phe, Tyr, Trp |

| Pi-Alkyl Interactions | Aromatic Rings | Val, Lys, Ile nih.gov |

Note: This table represents common interactions observed for pyrimidine derivatives and is not specific to this compound.

Analysis of Conformational Changes Upon Binding

While molecular docking often treats the receptor as a rigid structure, more advanced techniques can allow for flexibility in the protein side chains or even the backbone. The binding of a ligand like this compound can induce conformational changes in the receptor, a phenomenon known as "induced fit". These changes can be subtle, involving the reorientation of a few amino acid side chains to better accommodate the ligand, or more significant, leading to larger-scale domain movements. Analyzing these conformational changes is critical for understanding the mechanism of action and for the rational design of more potent compounds nih.gov. The binding of a ligand can stabilize a particular conformation of the receptor, which may be the active or inactive state, thereby modulating its biological function nih.gov.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. By simulating the movements of atoms and molecules, MD can offer deeper insights into the stability of binding, the flexibility of the system, and the nature of dynamic interactions.

Evaluation of Dynamic Ligand-Receptor Interactions

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. Over the course of a simulation, which can range from nanoseconds to microseconds, the ligand may remain stably bound in its initial pose, or it may shift to adopt other favorable conformations within the binding site. Key metrics to evaluate the stability of the complex include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable plos.orgresearchgate.net.

Furthermore, MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the simulation time. This provides a more realistic picture of the ligand-receptor interactions compared to the static view from docking plos.org.

Exploration of System Conformational Flexibility

MD simulations are particularly powerful for exploring the conformational flexibility of both the ligand and the receptor. The root-mean-square fluctuation (RMSF) is a measure of the displacement of each atom or residue from its average position during the simulation. Higher RMSF values indicate greater flexibility nih.gov.

By analyzing the RMSF of the protein, regions of high flexibility that may be important for ligand binding or allosteric regulation can be identified. For the ligand, conformational flexibility is also important, as it may need to adopt a specific conformation to bind effectively to the receptor. MD simulations can reveal the different conformations that this compound and its analogs can adopt and how these conformations are influenced by the binding pocket environment nih.govosti.gov. This understanding of the dynamic nature of the ligand and receptor is crucial for a comprehensive understanding of their interaction.

Quantum Chemical Calculations in Mechanistic QSAR

The integration of quantum chemical calculations into Quantitative Structure-Activity Relationship (QSAR) studies provides a deeper, mechanistic understanding of how a molecule's electronic properties influence its biological activity. For this compound and its derivatives, these computational methods allow for the calculation of a wide array of molecular descriptors that go beyond simple physicochemical properties, offering insights into reactivity, stability, and intermolecular interactions.

Quantum chemical descriptors are broadly categorized into global and local descriptors. Global descriptors, which characterize the molecule as a whole, include properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electronegativity, and molecular polarizability. scirp.orguobasrah.edu.iq These descriptors are crucial in understanding the general reactivity and kinetic stability of the this compound scaffold. For instance, HOMO and LUMO energies are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively, which are fundamental to its interaction with biological targets. scirp.org

Local descriptors, on the other hand, provide information about specific atoms or functional groups within the molecule. Atomic charges, Fukui functions, and local polarizability are examples of local descriptors that can pinpoint the exact sites of interaction. scirp.org In the context of this compound, these can be used to analyze the reactivity of the nitrogen atoms in the pyrimidine ring or the substituents on the benzyl ring, thereby explaining the specific binding interactions with a receptor.

A typical workflow for a mechanistic QSAR study involving quantum chemical calculations begins with the geometry optimization of the molecules in the dataset, often using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**). researchgate.net Following optimization, a variety of electronic descriptors are calculated. These descriptors are then used to build a QSAR model through statistical methods like multiple linear regression, correlating the electronic properties with the observed biological activity. nih.gov

For instance, a study on a series of aminopyrimidoisoquinolinequinones, which share the pyrimidine core, demonstrated that the global dipole moment had the highest correlation with their anticancer activity. scirp.org Furthermore, local descriptors like the Mulliken charge on a specific carbon atom were found to account for a significant portion of the activity's variability. scirp.org Similarly, in studies of other heterocyclic compounds, descriptors such as the HOMO-LUMO energy gap, electrophilicity index, and atomic charges on nitrogen atoms have been shown to be critical in explaining their biological activity. uobasrah.edu.iqresearchgate.net These examples highlight how quantum chemical descriptors can elucidate the electronic factors driving the activity of compounds structurally related to this compound.

The table below illustrates the types of quantum chemical descriptors that are typically calculated and used in mechanistic QSAR studies of heterocyclic compounds like this compound derivatives.

| Descriptor Type | Descriptor Name | Significance in Mechanistic QSAR |

| Global | Energy of HOMO (EHOMO) | Relates to the molecule's electron-donating ability. |

| Energy of LUMO (ELUMO) | Relates to the molecule's electron-accepting ability. | |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | |

| Dipole Moment (μ) | Influences solubility and the strength of polar interactions. | |

| Electronegativity (χ) | Describes the ability to attract electrons. | |

| Hardness (η) and Softness (S) | Measures the resistance to change in electron distribution. | |

| Local | Mulliken Atomic Charges | Indicates the electron distribution at specific atomic sites. |

| Fukui Functions (f+, f-, f0) | Identifies the most electrophilic and nucleophilic sites. |

By providing a quantitative link between the electronic structure and biological function, quantum chemical calculations offer a powerful tool for the rational design of more potent and selective this compound-based therapeutic agents.

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of computer-aided drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. d-nb.info For this compound derivatives, which are well-known as inhibitors of dihydrofolate reductase (DHFR), pharmacophore modeling plays a crucial role in the discovery and optimization of new antibacterial and antiprotozoal agents. sigmaaldrich.comacs.org

A pharmacophore model is an abstract representation of the key steric and electronic features of a ligand that are responsible for its interaction with a biological target. researchgate.net These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups. researchgate.net The development of a pharmacophore model can be approached in two primary ways: ligand-based and structure-based.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown. nih.gov This method involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. rsc.org For a series of this compound-based DHFR inhibitors, a ligand-based approach would identify the conserved features such as the hydrogen-bonding capacity of the 2,4-diamino groups and the hydrophobic nature of the benzyl moiety.

Structure-based pharmacophore modeling, conversely, is utilized when the crystal structure of the ligand-receptor complex is available. researchgate.net This approach directly maps the key interaction points between the ligand and the active site of the receptor. nih.gov In the case of DHFR, numerous crystal structures with bound inhibitors, including derivatives of this compound like trimethoprim (B1683648), have been resolved. mdpi.commdpi.com A structure-based pharmacophore for a this compound derivative inhibiting DHFR would typically include:

Two Hydrogen Bond Donor (HBD) features: corresponding to the amino groups at positions 2 and 4 of the pyrimidine ring, which form crucial hydrogen bonds with acidic residues in the DHFR active site (e.g., Asp27 in E. coli DHFR).

One or more Hydrophobic/Aromatic (HY/AR) features: representing the benzyl ring, which occupies a hydrophobic pocket within the enzyme. The specific substitutions on the benzyl ring can be tailored to enhance these hydrophobic interactions.

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. nih.govfrontiersin.org The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. rsc.org This integrated approach of pharmacophore modeling, virtual screening, and molecular docking has proven to be a highly effective strategy in the design of new inhibitors. nih.govnih.gov

The table below outlines a typical pharmacophore model for a this compound-based DHFR inhibitor.

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound | Role in Receptor Binding |

| Hydrogen Bond Donor 1 | 2-Amino Group | Forms hydrogen bond with an acidic residue in the active site. |

| Hydrogen Bond Donor 2 | 4-Amino Group | Forms a second hydrogen bond with the same or another active site residue. |

| Aromatic Ring 1 | Pyrimidine Ring | Can participate in π-π stacking interactions. |